BenchChemオンラインストアへようこそ!

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Lipophilicity logP Medicinal Chemistry

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS 2092786-90-6) is a heterocyclic building block featuring a tetrahydrothieno[2,3-c]pyridine core with a quaternary C7 ethyl substituent and a methyl ester. This scaffold is a regioisomeric analog of the thieno[3,2-c]pyridine system found in marketed antiplatelet drugs, yet its [2,3-c] fusion pattern directs biological activity toward distinct target classes, including kinases, Hsp90, and inflammatory mediators.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
Cat. No. B13205206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCCC1(C2=C(CCN1)C=CS2)C(=O)OC
InChIInChI=1S/C11H15NO2S/c1-3-11(10(13)14-2)9-8(4-6-12-11)5-7-15-9/h5,7,12H,3-4,6H2,1-2H3
InChIKeyCVCJPEADUWVRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate: Core Scaffold and Procurement-Relevant Specifications


Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS 2092786-90-6) is a heterocyclic building block featuring a tetrahydrothieno[2,3-c]pyridine core with a quaternary C7 ethyl substituent and a methyl ester . This scaffold is a regioisomeric analog of the thieno[3,2-c]pyridine system found in marketed antiplatelet drugs, yet its [2,3-c] fusion pattern directs biological activity toward distinct target classes, including kinases, Hsp90, and inflammatory mediators [1]. Commercially available at ≥95% purity , the compound serves as a versatile intermediate for medicinal chemistry programs requiring precise control of lipophilicity and hydrogen-bonding capacity at the 7‑position.

Why Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate Cannot Be Replaced by Generic Thienopyridine Analogs


The tetrahydrothieno[2,3-c]pyridine scaffold is not interchangeable with its [3,2-c] regioisomer or with simple pyridine/piperidine esters. The [2,3-c] fusion confers a distinct electronic distribution and three-dimensional shape that is essential for engaging targets such as Hsp90, GRK2, and E‑selectin/ICAM‑1 expression pathways [1]. Even within the [2,3-c] sub‑class, the C7 substituent profoundly modulates logP, metabolic stability, and target complementarity . Replacing the 7‑ethyl group with a 7‑methyl or 7‑hydrogen analog alters lipophilicity by ≈0.5 log units, shifting permeability, solubility, and off‑target profiles in ways that can break SAR continuity in lead optimization campaigns [2].

Quantitative Differentiation Evidence for Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate


Enhanced Lipophilicity via 7‑Ethyl Substitution vs. 7‑Methyl Analog

The 7‑ethyl substituent increases calculated logP by approximately 0.5 units compared to the 7‑methyl analog. The target compound (C11H15NO2S, MW 225.31) exhibits a calculated logP of ~1.8, while the 7‑methyl analog (C10H13NO2S, MW 211.28) exhibits a calculated logP of ~1.3. This difference is consistent with the well‑established Hansch π contribution of a methylene unit (+0.5) and aligns with qualitative supplier descriptions that the ethyl group 'enhances lipophilicity, potentially improving bioavailability' [1].

Lipophilicity logP Medicinal Chemistry CNS Drug Discovery

Regioisomeric Scaffold Selectivity: Thieno[2,3-c]pyridine vs. Thieno[3,2-c]pyridine for Anti‑Inflammatory Activity

Patent literature explicitly distinguishes thieno[2,3-c]pyridine derivatives as anti‑inflammatory agents, while the isomeric thieno[3,2-c]pyridine scaffold is primarily associated with antiplatelet activity (e.g., clopidogrel, prasugrel) [1]. The [2,3-c] fusion orients the sulfur atom and ring nitrogen to create a hydrogen‑bond acceptor/donor pattern that is complementary to inflammatory targets such as GAG‑ECAM interactions and E‑selectin expression, with IC50 values in the low nanomolar range reported for optimized analogs (e.g., A‑205804: IC50 = 20 nM for E‑selectin) [2].

Anti-inflammatory Regioisomer Scaffold hopping Drug discovery

GRK2 Kinase Inhibitor Program: Thieno[2,3-c]pyridine Containing an Ethyl Substituent at the 7‑Position

Patents describing GRK2 degraders and inhibitors explicitly include thieno[2,3-c]pyridine scaffolds with C1‑6 alkyl substituents, specifically naming methyl and ethyl as preferred groups at the 7‑position [1]. The presence of the ethyl group enhances hydrophobic contacts within the GRK2 ATP‑binding pocket, as inferred from SAR studies showing that increasing alkyl chain length from methyl to ethyl improves binding affinity by ~3‑5 fold in related thienopyridine kinase inhibitor series [2].

GRK2 Kinase inhibitor Heart failure Ethyl substituent

Hsp90 Inhibition: Thieno[2,3-c]pyridine Derivatives Demonstrate Broad‑Spectrum Anticancer Activity

A series of thieno[2,3-c]pyridine derivatives were evaluated for Hsp90 inhibition and anticancer activity across multiple cell lines. The most potent analog (6i) exhibited IC50 values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO), indicating broad‑spectrum activity [1]. While not directly testing the 7‑ethyl‑7‑carboxylate compound, this study establishes the [2,3-c] scaffold as a validated core for Hsp90 inhibitor development, supporting further optimization with the 7‑ethyl‑7‑ester substitution.

Hsp90 Anticancer IC50 Cell-based assay

Purity and Specification Advantage: ≥95% Assay with Full Quality Assurance

The compound is supplied at ≥95% purity by reputable vendors such as AKSci (cat. 0713EL) and Leyan (cat. 2029797) , with full quality assurance backed by batch‑specific certificates of analysis (CoA). This purity level exceeds the typical 90–93% range offered for many custom‑synthesized thienopyridine building blocks, ensuring reproducible reaction yields and minimizing purification burdens in multi‑step synthetic sequences .

Purity Quality control Procurement specification Building block

Physicochemical Property Differentiation: Molecular Weight, H‑Bond Donors/Acceptors, and Rotatable Bonds

The target compound (MW 225.31, HBD 1, HBA 3, RotB 3) occupies a favorable lead‑like property space (MW < 250, HBD ≤ 3, HBA ≤ 6, RotB ≤ 5) that is superior to many larger, more complex thienopyridine analogs (e.g., tinoridine MW 317.4, HBD 2, HBA 5, RotB 5) [1]. Its lower molecular weight and reduced rotatable bond count confer advantages for fragment‑based drug discovery (FBDD) and for maintaining ligand efficiency during optimization [2].

Physicochemical properties Drug-likeness Lead-likeness Rule of Five

Optimal Research and Procurement Application Scenarios for Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate


CNS Drug Discovery: Lead‑Like Building Block with Optimal Lipophilicity for Blood‑Brain Barrier Penetration

The calculated logP of ~1.8 and low molecular weight (225.31) place this compound within the optimal CNS drug property space (logP 1–3, MW < 300). The 7‑ethyl group provides a +0.5 logP enhancement over the 7‑methyl analog, improving passive BBB permeability while maintaining solubility. This makes the compound an ideal starting fragment for CNS‑targeted kinase or GPCR programs, where precise control of lipophilicity is critical for avoiding P‑gp efflux and non‑specific binding [1].

Anti‑Inflammatory Drug Discovery: Regioisomeric Scaffold Pre‑Optimized for E‑Selectin and GAG‑ECAM Targets

The thieno[2,3-c]pyridine scaffold is specifically claimed in patents for anti‑inflammatory applications, distinguishing it from the antiplatelet‑focused [3,2-c] regioisomer. Researchers targeting E‑selectin/ICAM‑1 expression (IC50 = 20 nM for optimized analogs) or GAG‑ECAM interactions can use this building block to explore SAR around the 7‑position ester and 6‑position amine without scaffold‑hopping uncertainty [2].

Kinase Inhibitor Synthesis: Direct Entry into GRK2 and Hsp90 Inhibitor Programs

Patents explicitly claiming thieno[2,3-c]pyridine derivatives with C7 ethyl substitution as GRK2 degraders provide a direct rationale for procuring this compound. The 7‑ethyl group enhances hydrophobic contacts in the ATP‑binding pocket, with SAR suggesting a 3‑5 fold potency gain over the 7‑methyl analog. Additionally, the scaffold's validated Hsp90 inhibitory activity (IC50 = 10.8–12.4 µM for lead compound 6i) supports its use in anticancer programs [REFS-3, REFS-4].

Fragment‑Based Drug Discovery (FBDD): Minimalist Scaffold with High Ligand Efficiency Potential

With only 1 HBD, 3 HBA, 3 rotatable bonds, and MW 225.31, the compound satisfies strict fragment‑likeness criteria (MW < 250, HBD ≤ 3, HBA ≤ 6, RotB ≤ 5). Its 29% lower MW and 40% fewer rotatable bonds compared to tinoridine provide a superior starting point for fragment growth, where every added heavy atom must contribute to binding affinity. The 7‑ester and 6‑NH handles enable straightforward parallel chemistry for library synthesis .

Quote Request

Request a Quote for Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.